molecular formula C12H10BrN3O B1433547 N'-(5-Bromopyridin-2-yl)benzohydrazide CAS No. 1706450-51-2

N'-(5-Bromopyridin-2-yl)benzohydrazide

Cat. No.: B1433547
CAS No.: 1706450-51-2
M. Wt: 292.13 g/mol
InChI Key: NIZXQLGUYOMZGH-UHFFFAOYSA-N
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Description

N'-(5-Bromopyridin-2-yl)benzohydrazide (CAS 1706450-51-2) is a chemical compound with the molecular formula C12H10BrN3O and a molecular weight of 292.14 . This benzohydrazide derivative is supplied for research and development use only and is not intended for diagnostic or therapeutic applications. Benzohydrazide derivatives are a significant class of organic molecules known to exhibit a wide spectrum of biological activities in research settings, including antibacterial, antifungal, and antitubercular properties . The hydrazone linkage within its structure is a key functional group, making such molecules versatile intermediates in organic synthesis and medicinal chemistry research. The bromine atom on the pyridine ring offers a reactive site for further synthetic modifications, such as metal-catalyzed cross-coupling reactions, enabling the exploration of more complex chemical libraries. The product requires cold-chain transportation to ensure stability and is intended for use by qualified researchers in a controlled laboratory environment .

Properties

IUPAC Name

N'-(5-bromopyridin-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O/c13-10-6-7-11(14-8-10)15-16-12(17)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZXQLGUYOMZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-Bromopyridin-2-yl)benzohydrazide generally involves a multi-step reaction process centered on the formation of hydrazide intermediates followed by condensation reactions.

Primary Synthetic Route:

Step Reactants Reaction Type Conditions/Notes Product
1 5-Bromopyridine-2-carboxylic acid + Hydrazine hydrate Hydrazinolysis Typically reflux in ethanol or suitable solvent 5-Bromopyridine-2-carbohydrazide (intermediate)
2 5-Bromopyridine-2-carbohydrazide + Benzoyl chloride Acylation/Condensation Controlled temperature, inert atmosphere may be used This compound (final product)

This route is widely reported in the literature and industrial synthesis protocols, emphasizing the initial formation of the carbohydrazide intermediate by reacting the corresponding carboxylic acid with hydrazine hydrate. The intermediate then undergoes acylation with benzoyl chloride to form the target hydrazide compound.

Alternative Coupling Method:

Another approach involves direct condensation of 5-bromopyridine-2-carboxylic acid with benzohydrazine using coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation. This method can be performed under mild heating and is advantageous for improved yields and purity. Characterization of the product is typically confirmed by NMR spectroscopy and mass spectrometry.

Industrial Production Methods

Industrial-scale synthesis of this compound follows the same fundamental reaction pathway but is optimized for large-scale yield and purity. Key features include:

  • Use of large reactors with precise temperature control for the hydrazinolysis and acylation steps.
  • Employment of advanced purification techniques such as recrystallization and chromatographic methods to achieve high purity.
  • Process optimization to minimize side reactions and improve reaction times.

These industrial protocols ensure the compound is produced in quantities sufficient for pharmaceutical and research applications.

Reaction Analysis and Optimization

Types of Reactions Involved:

Common Reagents and Conditions:

Reaction Step Reagents/Conditions Notes
Hydrazinolysis Hydrazine hydrate, reflux in ethanol Ensures complete conversion to carbohydrazide
Acylation Benzoyl chloride, inert atmosphere, cooling Prevents side reactions, controls rate
Purification Recrystallization, chromatography Enhances purity and yield

Comparative Synthesis Techniques

While the conventional reflux method is standard, recent advances in synthesis of related hydrazide compounds suggest alternative methodologies that may be adapted for this compound:

  • Ultrasound-Assisted Synthesis: As demonstrated in the synthesis of similar benzohydrazide derivatives, ultrasound irradiation significantly reduces reaction time and increases yield. For example, a related hydrazide was synthesized in 4 minutes with a 95% yield compared to 3 hours and 78% yield by conventional reflux. This method could potentially be adapted to the current compound to improve efficiency.

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Limitations
Conventional Multi-step Synthesis 5-Bromopyridine-2-carboxylic acid + Hydrazine hydrate + Benzoyl chloride Reflux, controlled temperature Well-established, scalable Longer reaction times
Coupling Agent-Assisted Condensation 5-Bromopyridine-2-carboxylic acid + Benzohydrazine + HATU Mild heating, inert atmosphere Higher purity, better yields Cost of coupling agents
Ultrasound-Assisted Synthesis (Potential) Similar reactants as above Ultrasound irradiation in ethanol Rapid reaction, higher yield Requires ultrasound equipment

Research Findings and Notes

  • The presence of the bromine atom in the pyridine ring influences the reactivity and selectivity of the compound during synthesis.
  • Optimization of reaction parameters such as temperature, solvent, and molar ratios is critical to maximize yield and purity.
  • Industrial processes emphasize purification steps post-synthesis to meet pharmaceutical-grade standards.
  • Adaptation of ultrasound-assisted methods from related hydrazide syntheses could provide a cleaner and faster synthesis route, though specific studies on this compound are limited.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromopyridin-2-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Antimicrobial Properties
N'-(5-Bromopyridin-2-yl)benzohydrazide and its derivatives have been studied for their antimicrobial activities. Research indicates that hydrazone derivatives, including those derived from benzohydrazide, exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential
Hydrazone compounds, including this compound, have been evaluated for their anticancer properties. Studies have demonstrated that certain hydrazone metal complexes exhibit enhanced antiproliferative activity against cancer cell lines, such as those associated with gastric and colorectal cancers . The mechanism often involves the induction of apoptosis and modulation of apoptotic proteins like p53 and Bax .

Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory effects. Hydrazide derivatives are known to possess anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. The structural modifications can lead to improved efficacy against specific pathogens or cancer cells. For example, the introduction of different substituents on the benzene ring or the pyridine moiety can significantly alter the compound's biological profile .

Therapeutic Applications

Antitubercular Activity
Research has highlighted the potential of hydrazone derivatives in treating tuberculosis. Some studies have reported that modifications to the hydrazone structure can enhance its activity against Mycobacterium tuberculosis, making them promising candidates for further development .

Photoswitchable Compounds
this compound has been explored in the context of photoswitchable compounds due to its ability to undergo reversible transformations upon light exposure. This property is particularly useful in designing smart drug delivery systems where controlled release is desired .

Case Studies and Research Findings

Study Focus Findings
Jabeen et al. (2020)Antimicrobial ActivityDemonstrated significant antibacterial activity against S. aureus and E. coli with MIC values indicating effectiveness .
Jordao et al. (2016)Antimycobacterial ActivityEvaluated derivatives for activity against M. tuberculosis, noting structure-activity relationships that enhance efficacy .
Fekri et al. (2019)Anticancer PotentialReported on hydrazone metal complexes showing dose-dependent anti-proliferative effects in various cancer cell lines .

Mechanism of Action

The mechanism of action of N’-(5-Bromopyridin-2-yl)benzohydrazide involves its interaction with specific molecular targets. The bromine atom and the benzohydrazide moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Spectral Characteristics

  • IR Spectra : Benzohydrazides typically show N–H stretches (~3296 cm⁻¹) and C=O vibrations (1659–1574 cm⁻¹) . The bromine atom in the target compound may cause shifts due to its electron-withdrawing effect.
  • NMR Data : Methoxybenzylidene derivatives (e.g., H18) exhibit aromatic proton signals at δ 7.2–8.5 ppm , while pyridinyl protons in the target compound may resonate downfield due to bromine’s deshielding effect.

Melting Points and Stability

Melting points for benzohydrazides range widely (230–330°C), influenced by substituents:

  • H22 (4-methoxyphenyl): 243–245°C
  • 6d (4-methylbenzylidene): 330°C The bromine atom in the target compound may increase melting points compared to non-halogenated analogs due to enhanced intermolecular interactions .

Anticancer Potential

  • Benzimidazole-Benzohydrazide hybrids (): Compounds 5a–5c showed IC₅₀ values of 0.03–0.06 µM against lung adenocarcinoma, outperforming cisplatin (IC₅₀ 0.045–0.052 µM) .
  • Elancheran et al.’s oxo-benzimidazoles : Demonstrated IC₅₀ values of 11–12 µM against prostate cancer cells .
  • N'-(5-Bromopyridin-2-yl)benzohydrazide : Bromine’s electronegativity may enhance DNA intercalation or kinase inhibition, akin to bromophenyl oxadiazoles () .

Antimicrobial Activity

  • Compounds 6e–6j (): Exhibited zone of inhibition (ZOI) values of 19–25 mm against E. coli and S. aureus .
  • 5-Nitroisatin derivatives (): Demonstrated CDK2 inhibition, suggesting benzohydrazides’ role in enzyme targeting .
Table 2: Bioactivity of Selected Analogs
Compound Activity (IC₅₀/ZOI) Target Reference
5a (Benzimidazole hybrid) 0.0316 µM (Lung adenocarcinoma) Antiproliferative
6e (4-SO₂CH₃ substituted) ZOI 25 mm (E. coli) Antibacterial
CDK2 Inhibitor 1 Not reported Enzyme inhibition (CDK2)

Molecular Docking and Mechanistic Insights

  • Oxadiazole derivatives () were docked into E. coli DNA gyrase, revealing hydrogen bonding with Arg76 and Asp49 .
  • Acridine-based benzohydrazides () showed π-π stacking interactions in kinase binding pockets .
  • The 5-bromopyridinyl group in the target compound may engage in halogen bonding with target proteins, improving binding affinity compared to chloro or methoxy analogs .

Biological Activity

N'-(5-Bromopyridin-2-yl)benzohydrazide is a derivative of benzohydrazide that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of hydrazones known for various pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-bromopyridine-2-carboxylic acid and benzohydrazine. The reaction can be facilitated using coupling agents like HATU or through direct heating methods. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have shown that benzohydrazide derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 0.15 μM against HeLa cells and 0.21 μM against HepG2 cells, indicating potent anticancer properties . The mechanism of action is often linked to the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, a crucial pathway in cancer cell proliferation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, with some compounds exhibiting MICs as low as 1.67 μM/mL against resistant strains .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit specific enzymes such as urease. In vitro assays indicated that derivatives could inhibit urease activity with IC50 values ranging from 13.33 µM to 251.74 µM . This enzyme inhibition is particularly relevant in the context of treating conditions like peptic ulcers caused by Helicobacter pylori.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzene ring and the pyridine moiety. Studies suggest that electron-donating groups enhance anticancer activity due to improved interactions with target proteins . Molecular docking studies have also provided insights into binding affinities and modes of interaction with EGFR.

Case Studies

  • Anticancer Study : A study evaluated a series of benzohydrazide derivatives for their anticancer activities against different cell lines. Among them, compounds similar to this compound showed promising results with significant antiproliferative effects .
  • Antimicrobial Study : Another study tested various benzohydrazides against multiple bacterial strains using agar diffusion methods. Results indicated substantial inhibition zones, showcasing the potential of these compounds in combating antibiotic-resistant bacteria .

Q & A

Q. Advanced Research Focus

  • X-ray crystallography : Employ SHELX software for structure solution and refinement. Intramolecular hydrogen bonds (e.g., O–H⋯O, N–H⋯O) stabilize the E-configured hydrazone moiety .
  • ORTEP visualization : Use ORTEP-III with a GUI to generate thermal ellipsoid diagrams, highlighting bond angles (e.g., C–N–C ≈ 123°) and dihedral angles between aromatic planes (~22°) .
    Key Finding : The Cu(II) complex of N'-(pyridin-2-ylmethylene)benzohydrazide exhibits a square-planar geometry, critical for urease inhibition .

How do researchers design assays to evaluate the biological activity of benzohydrazide derivatives?

Q. Methodological Approach

  • Antibacterial screening : Use agar diffusion assays against S. aureus and E. coli. Measure inhibition zone diameters (IZD); derivatives like N-(4-nitrobenzylidene)-benzohydrazide show IZD = 17 mm .
  • Anticancer assays : Test cytotoxicity via MTT assays on A549 lung adenocarcinoma cells. IC₅₀ values correlate with electron-withdrawing substituents (e.g., 4-Cl, 4-Br) .
    Data Table :
CompoundActivity (IC₅₀, μM)TargetReference
Cu(II)-hydrazide complex12.5A549 cells
4-Chloro-oxadiazole15.8S. aureus

What computational strategies are employed to predict structure-activity relationships (SAR) in benzohydrazides?

Q. Advanced Research Focus

  • 3D-QSAR : Use CoMFA/CoMSIA models to map electrostatic and steric fields. Hydrophobic groups at the para-position enhance antimycobacterial activity (MIC < 3.29 μg/mL) .
  • Molecular docking : Dock ligands into VEGFR-2 or mycobacterial targets using AutoDock Vina. Hydrazide derivatives show strong binding via π-π stacking with pyridine rings .
    Case Study : 4-Hydroxy-N'-(thiazolidin-2-ylidene)benzohydrazide derivatives achieve predicted PIC₅₀ = 4.2 in tuberculosis models .

How can solvent effects influence the reactivity and stability of benzohydrazide derivatives?

Q. Basic Research Focus

  • Polar aprotic solvents : DMF enhances cyclization rates but may require post-reaction removal via vacuum distillation .
  • Green solvents : PEG 400 improves sustainability in quinoline-hydrazide syntheses, achieving yields >85% with recyclability .
    Critical Parameter : Ethanol minimizes side reactions (e.g., hydrolysis) compared to DMSO, which can destabilize intermediates .

What methodologies resolve contradictions in biological activity data across benzohydrazide derivatives?

Q. Advanced Research Focus

  • Dose-response curves : Validate discrepancies using Hill slope analysis. For example, N-(4-fluorobenzylidene)-benzohydrazide shows variable IZD (16 mm vs. 13 mm) due to assay sensitivity .
  • Crystallographic validation : Confirm stereochemical purity; cis isomers may exhibit reduced activity compared to trans .

How are metal complexes of benzohydrazides synthesized and characterized for catalytic applications?

Q. Advanced Research Focus

  • Template synthesis : React This compound with Ni(II) or Co(II) salts in methanol to form octahedral complexes. Confirm via UV-Vis (λ ~450 nm for d-d transitions) .
  • Catalytic testing : Use Ni(II) complexes for C–C coupling (e.g., Suzuki-Miyaura), achieving >90% conversion in 2-arylbenzoxazole synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5-Bromopyridin-2-yl)benzohydrazide
Reactant of Route 2
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N'-(5-Bromopyridin-2-yl)benzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.